L-Tryptophanol

概要

説明

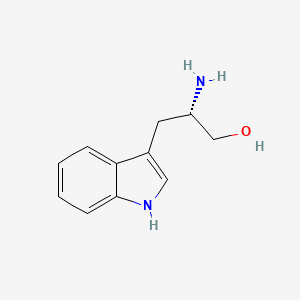

トリプトファノールは、インドール誘導体であり、2級アルコールです。これは必須アミノ酸であるトリプトファンと構造的に関連しています。

作用機序

トリプトファノールは、さまざまな分子経路を通じてその効果を発揮します。主要なメカニズムの1つは、気分、睡眠、その他の生理学的プロセスを調節するために重要なセロトニンとメラトニンへの変換です。 この化合物は、体内のさまざまな酵素や受容体とも相互作用し、代謝経路やシグナル伝達経路に影響を与えます .

類似の化合物との比較

類似の化合物

トリプトファン: 必須アミノ酸であり、トリプトファノールの前駆体です。

トリプタミン: トリプトファンの誘導体であり、さまざまな神経伝達物質の前駆体です。

インドール-3-アセトアルデヒド: トリプトファノールの酸化生成物です。

独自性

トリプトファノールは、2級アルコールとインドール誘導体の両方としての二重の役割のためにユニークです。この二重の機能により、さまざまな化学反応と生物学的プロセスに参加することができ、研究と産業の両方における用途の広い化合物となっています。

生化学分析

Biochemical Properties

Tryptophanol interacts with various enzymes, proteins, and other biomolecules. It is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

Tryptophanol has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tryptophanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various physiological processes.

Metabolic Pathways

Tryptophanol is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.

準備方法

合成経路と反応条件

トリプトファノールは、いくつかの方法で合成できます。一般的なアプローチの1つは、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を用いてトリプトファンを還元することです。この反応は通常、還元剤の分解を防ぐために無水条件下で行われます。

工業生産方法

工業的には、トリプトファノールは微生物発酵によって生産できます。この方法は、特定の微生物の代謝経路を利用してトリプトファンをトリプトファノールに変換します。発酵プロセスは、その費用対効果と高純度製品を生産する能力のために有利です。

化学反応の分析

反応の種類

トリプトファノールは、次のようなさまざまな化学反応を起こします。

酸化: トリプトファノールは、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、インドール-3-アセトアルデヒドを生成するために酸化できます。

還元: この化合物は、強力な還元剤を使用して、さらにトリプタミンを生成するために還元できます。

置換: トリプトファノールは、特にインドール環において、置換反応に参加して、さまざまな誘導体を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)

還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)

置換: さまざまな求電子剤を使用して、インドール環に異なる官能基を導入することができます。

生成される主要な生成物

酸化: インドール-3-アセトアルデヒド

還元: トリプタミン

置換: 使用される求電子剤に応じて、さまざまなインドール誘導体

科学研究の応用

科学的研究の応用

Chemistry: Tryptophanol is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of neurotransmitters such as serotonin and melatonin.

Medicine: Tryptophanol-derived compounds have shown potential as therapeutic agents, particularly in cancer research.

Industry: The compound is used in the production of various pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.

類似化合物との比較

Similar Compounds

Tryptophan: An essential amino acid and precursor to tryptophanol.

Tryptamine: A derivative of tryptophan and a precursor to various neurotransmitters.

Indole-3-acetaldehyde: An oxidation product of tryptophanol.

Uniqueness

Tryptophanol is unique due to its dual role as both a secondary alcohol and an indole derivative. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications.

生物活性

L-Tryptophanol, a derivative of the essential amino acid L-tryptophan, has garnered significant attention in the field of biomedical research due to its various biological activities. This article explores its metabolic pathways, physiological effects, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a tryptophan metabolite that has been shown to influence several biological processes, primarily through its role as a precursor in the synthesis of serotonin and other bioactive compounds. It is involved in various metabolic pathways that affect mood regulation, immune response, and neuroendocrine functions.

Metabolic Pathways

This compound is primarily metabolized in the body through two main pathways: the serotonin biosynthesis pathway and the kynurenine pathway.

- Serotonin Biosynthesis : this compound can be converted into serotonin (5-hydroxytryptamine, 5-HT) through hydroxylation by the enzyme tryptophan hydroxylase (TPH). This pathway is crucial for mood regulation and cognitive functions.

- Kynurenine Pathway : A significant portion of L-tryptophan is diverted to the kynurenine pathway, leading to the production of metabolites such as kynurenic acid and quinolinic acid. These metabolites play roles in neuroprotection and neurotoxicity, respectively.

The balance between these pathways can be influenced by various factors including stress, inflammation, and dietary intake.

1. Neurotransmitter Synthesis

This compound's most notable biological activity is its role in serotonin synthesis. Research indicates that increasing dietary tryptophan levels can enhance serotonin production in the brain, which may alleviate symptoms of depression and anxiety .

2. Immune Modulation

Studies have shown that L-tryptophan metabolites can modulate immune responses. For instance, increased levels of kynurenine have been linked to immune suppression during chronic stress or infection .

3. Antimicrobial Properties

Recent findings suggest that this compound and its derivatives exhibit antimicrobial activity against a range of pathogens. A study demonstrated that modified nanocombinations of this compound showed potent effects against cancer cells while maintaining safety for normal cells .

Case Study 1: Serotonin Levels and Mood Disorders

A clinical trial investigated the effects of L-tryptophan supplementation on patients with major depressive disorder. Results indicated a significant increase in serum serotonin levels and improvement in depressive symptoms after 8 weeks of treatment with L-tryptophan .

Case Study 2: Immune Response in Chronic Stress

Another study focused on individuals under chronic stress conditions. It was found that higher levels of tryptophan were associated with reduced inflammatory markers, suggesting a protective role against stress-induced immune dysregulation .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQCRUSSQAXPJY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-29-8 | |

| Record name | L-Tryptophanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-(-)-Tryptophanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tryptophanol?

A1: The molecular formula of tryptophanol is C10H12N2O, and its molecular weight is 176.22 g/mol.

Q2: Is there any spectroscopic data available for tryptophanol?

A2: While the provided research doesn't delve deeply into detailed spectroscopic characterization, one study utilized circular dichroism to analyze the configuration of a tryptophanol-derived compound. []

Q3: How does tryptophanol interact with the GCN2 kinase, and what are the downstream effects of this interaction?

A3: Tryptophanol can activate the GCN2 kinase, a sensor of amino acid deprivation. [, ] This activation leads to a cascade of downstream effects, including the inhibition of glucose and glutamine utilization (glycolysis and glutaminolysis) via AMP-activated protein kinase (AMPK). [] This activation also leads to an increase in fatty acid oxidation, ultimately contributing to CD4+ T-cell survival and proliferation. []

Q4: How does tryptophanol affect high-glucose conditions in human peritoneal mesothelial cells?

A4: In the context of high-glucose environments, activating the GCN2 kinase with tryptophanol helps ameliorate glucotoxicity in human peritoneal mesothelial cells. [] It achieves this by inhibiting various harmful pathways induced by high glucose, including the aldose pathway, lipid synthesis pathway, hexosamine pathway, and advanced glycation end product generation pathway. [] This protective effect helps preserve cellular integrity and prevents mesothelial-to-mesenchymal transition. []

Q5: What makes tryptophanol a useful building block in organic synthesis?

A5: Tryptophanol serves as a versatile chiral building block in organic synthesis, particularly for constructing complex molecules like indole alkaloids. [, , , , , , ] Its enantiopure form can be readily obtained from the reduction of tryptophan, making it a valuable starting material for synthesizing enantiomerically pure compounds. [, , , ]

Q6: What classes of compounds have been synthesized using tryptophanol as a starting material?

A6: Researchers have successfully employed tryptophanol to synthesize diverse classes of compounds, including:

- Tryptophanol-derived oxazoloisoindolinones: These compounds exhibit promising antitumor activity by acting as p53 activators. [, , , , , , , , , ]

- Oxazolopyrrolidone lactams: These lactams serve as precursors to indolo[2,3-a]quinolizidines, which are valuable intermediates in the synthesis of indole alkaloids. [, , ]

- Indolo[2,3-a]quinolizidines: This class includes compounds with potential as N-Methyl-D-Aspartate (NMDA) receptor antagonists, suggesting applications in treating neurodegenerative disorders. []

- Indolizinoindolones: These compounds demonstrate promising in vitro activity against both blood and liver stages of the malaria parasite, making them attractive leads for developing new antimalarial drugs. []

Q7: How does the stereochemistry of tryptophanol influence the synthesis of specific indole alkaloids?

A7: The stereochemistry of tryptophanol plays a critical role in controlling the stereochemical outcome of the synthesized indole alkaloids. For instance, researchers have used both (S)- and (R)-tryptophanol to prepare enantiomerically pure indolo[2,3-a]quinolizidines. [, ] The specific enantiomer of tryptophanol used dictates the absolute configuration of the final alkaloid.

Q8: Can you give an example of a total synthesis achieved using tryptophanol as a starting material?

A8: Yes, researchers have achieved the formal total synthesis of (+)-dihydrocorynantheine and (-)-dihydrocorynantheol, which are indole alkaloids, starting from (S)-tryptophanol. [] This synthesis highlights the power of tryptophanol as a chiral building block for complex natural product synthesis.

Q9: What is the role of tryptophanol in studying the tryptophan synthase enzyme?

A9: Tryptophanol phosphate derivatives, particularly those with a phenyl group on the spacer arm, have been instrumental in studying the tryptophan synthase enzyme. [, ] These derivatives serve as effective ligands for affinity chromatography, enabling the purification and isolation of both the α subunit and the α2β2 complex of the enzyme. [, ]

Q10: How does tryptophanol contribute to understanding the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase?

A10: Researchers have employed tryptophanol as a competitive inhibitor of tryptophan to investigate the mechanism of tryptophan activation by tryptophanyl-tRNA synthetase. [] Their findings, coupled with studies using isotopically labeled ATP, indicate that the enzyme activates tryptophan through a direct associative 'in line' displacement mechanism at the α-phosphate of MgATP. []

Q11: How is tryptophanol used to study amyloid formation?

A11: Tryptophanol exhibits a "thioflavin-like" spectroscopic property, meaning its fluorescence changes in the presence of amyloid structures. [] Importantly, tryptophanol displays selectivity for prefibrillar amyloid-β (Aβ) aggregates over mature fibrils. [] This selectivity makes it a valuable tool for quantifying and studying prefibrillar amyloid species, which are thought to be the primary neurotoxic species in Alzheimer's disease. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。